rac-1-O-DemethylPapaveroxine
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Overview
Description
Rac-1-O-DemethylPapaveroxine is a chemical compound with the molecular formula C21H23NO7 It is a derivative of Papaveroxine, a naturally occurring alkaloid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-O-DemethylPapaveroxine can be achieved through a chemo-enzymatic process. One method involves the use of epichlorohydrin as a starting material, which undergoes etherification with different alcohols to form glycidyl ethers. These ethers are then acetylated using acetic anhydride, followed by selective hydrolysis using specific lipases to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemo-enzymatic synthesis. This method ensures high yields and purity of the final product. The process is optimized by controlling reaction variables such as temperature, pH, and enzyme concentration .
Chemical Reactions Analysis
Types of Reactions
Rac-1-O-DemethylPapaveroxine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Rac-1-O-DemethylPapaveroxine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: It is studied for its potential effects on cellular processes, including cell migration and adhesion.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of various chemical products and as a catalyst in certain reactions
Mechanism of Action
The mechanism of action of rac-1-O-DemethylPapaveroxine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and proteins, such as Rac1, a GTP-binding protein involved in regulating cytoskeletal dynamics and cell migration. By influencing Rac1 activity, this compound can affect various cellular processes, including oxidative stress response and cell adhesion .
Comparison with Similar Compounds
Rac-1-O-DemethylPapaveroxine can be compared with other similar compounds, such as:
Rac-1-Phenylethanol: Used in the synthesis of enantiomeric drugs and as an ophthalmic preservative.
Rac-1-Indanol: Used as a precursor for the synthesis of enantiomeric drugs.
Rac-1-(3-Bromophenyl)-1-Ethanol: Used in the synthesis of bioactive substances
These compounds share similar synthetic routes and applications but differ in their specific chemical structures and biological activities. This compound is unique due to its specific interactions with molecular targets like Rac1, which distinguishes it from other related compounds .
Properties
Molecular Formula |
C21H23NO7 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
5-(3-hydroxy-4,5-dimethoxy-1,3-dihydro-2-benzofuran-1-yl)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol |
InChI |
InChI=1S/C21H23NO7/c1-22-7-6-10-8-13-20(28-9-27-13)17(23)14(10)16(22)18-11-4-5-12(25-2)19(26-3)15(11)21(24)29-18/h4-5,8,16,18,21,23-24H,6-7,9H2,1-3H3 |
InChI Key |
IFVHOVYYIXFWLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(O4)O)C(=C(C=C5)OC)OC)O)OCO3 |
Origin of Product |
United States |
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